3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4ClN3O3 This compound is notable for its unique structure, which includes an amino group, a chloro substituent, and a hydroxyl group attached to a pyrazine ring
Mechanism of Action
Target of Action
The primary target of 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid is the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of RNA viruses, making it an ideal target for antiviral drugs .
Mode of Action
This compound selectively inhibits the RNA-dependent RNA polymerase . By binding to this enzyme, the compound prevents the replication of the virus, thereby inhibiting its life cycle .
Biochemical Pathways
The compound affects the biochemical pathway of RNA virus replication. By inhibiting the RNA-dependent RNA polymerase, it disrupts the replication process of the virus . The downstream effect of this action is a reduction in the viral load within the host organism .
Result of Action
The result of the compound’s action is a significant reduction in the viral load within the host organism . This can lead to the alleviation of symptoms and a quicker recovery from the viral infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid typically involves the chlorination of 3-amino-5-hydroxypyrazine-2-carboxylic acid. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it into an amino group.
Substitution: The chloro substituent can be replaced by various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrazine-2,5-dione derivatives.
Reduction: Formation of 3-amino-6-chloro-5-hydroxypyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-Amino-5-hydroxypyrazine-2-carboxylic acid: Lacks the chloro substituent, leading to different chemical reactivity and biological activity.
6-Chloro-5-hydroxypyrazine-2-carboxylic acid: Lacks the amino group, affecting its potential as an enzyme inhibitor.
3-Amino-6-chloropyrazine-2-carboxylic acid: Lacks the hydroxyl group, influencing its solubility and reactivity.
Uniqueness: 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl) on the pyrazine ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c6-2-4(10)9-3(7)1(8-2)5(11)12/h(H,11,12)(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKYJCKRICQQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)C(=N1)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183698 | |
Record name | 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14317-42-1 | |
Record name | 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14317-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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